molecular formula C16H11N3O3S B6575301 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 1105244-37-8

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B6575301
CAS No.: 1105244-37-8
M. Wt: 325.3 g/mol
InChI Key: LTXWNUJBIIDZHK-UHFFFAOYSA-N
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Description

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a benzofuran ring, an oxazole ring, and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, followed by the formation of the oxazole and thiazole rings. Common reagents used in these reactions include:

    Benzofuran derivatives: These are often synthesized through cyclization reactions involving phenols and aldehydes.

    Oxazole formation: This can be achieved through cyclodehydration reactions involving amino alcohols and carboxylic acids.

    Thiazole synthesis: This often involves the condensation of α-haloketones with thioamides.

The final step involves coupling the benzofuran, oxazole, and thiazole intermediates under specific conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like psoralen and angelicin, which have been used in the treatment of skin diseases.

    Oxazole derivatives: Compounds with antimicrobial and anticancer activities.

    Thiazole derivatives: Compounds like sulfathiazole, which have antimicrobial properties.

Uniqueness

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of three different heterocyclic rings, which may confer a distinct set of biological activities and chemical properties. This structural complexity allows for diverse interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-15(18-16-17-5-6-23-16)9-11-8-14(22-19-11)13-7-10-3-1-2-4-12(10)21-13/h1-8H,9H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXWNUJBIIDZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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